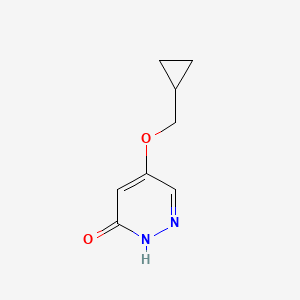
5-(cyclopropylmethoxy)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(シクロプロピルメトキシ)ピリダジン-3(2H)-オンは、ピリダジノンファミリーに属するヘテロ環式化合物です。ピリダジノンは、その多様な生物活性で知られており、その潜在的な治療用途について広く研究されてきました。この化合物は、シクロプロピルメトキシ置換基を持つピリダジノンコアを特徴としており、これはその独特の化学的および生物学的特性に貢献している可能性があります。
2. 製法
合成ルートと反応条件
5-(シクロプロピルメトキシ)ピリダジン-3(2H)-オンの合成は、さまざまな方法で達成できます。一般的なアプローチの1つは、炭酸カリウムなどの適切な塩基の存在下、還流条件下で、3(2H)-ピリダジノンとシクロプロピルメタノールを反応させることです。反応は通常、求核置換反応を介して進行し、シクロプロピルメタノールのヒドロキシル基がピリダジノン環を攻撃して、目的の生成物が形成されます。
工業的生産方法
5-(シクロプロピルメトキシ)ピリダジン-3(2H)-オンの工業的生産には、高収率と純度を確保するために最適化された反応条件が含まれる場合があります。これには、連続フローリアクター、高度な精製技術、規制基準を満たすための厳格な品質管理対策の使用が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclopropylmethoxy)pyridazin-3(2H)-one can be achieved through various methods. One common approach involves the reaction of 3(2H)-pyridazinone with cyclopropylmethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of cyclopropylmethanol attacks the pyridazinone ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
化学反応の分析
反応の種類
5-(シクロプロピルメトキシ)ピリダジン-3(2H)-オンは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化し、対応する酸化誘導体を得ることができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して、化合物の還元型を生成することができます。
置換: この化合物は、置換反応に参加することができ、適切な試薬を使用して、ピリダジノン環の官能基を他の置換基と交換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素、およびその他の酸化剤(酸性または塩基性条件下)。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、およびその他の還元剤(無水条件下)。
置換: ハロゲン化剤、アルキル化剤、およびその他の求電子剤(制御された温度および溶媒条件下)。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化またはカルボキシル化誘導体をもたらす可能性があり、還元はアルコールまたはアミンを生成する可能性があります。置換反応は、さまざまな官能基化ピリダジノン誘導体をもたらす可能性があります。
4. 科学研究への応用
化学: この化合物は、より複雑な分子の合成における貴重な中間体として役立ち、新しい材料の開発に使用できます。
生物学: 抗菌、抗真菌、および抗ウイルス特性を含むその潜在的な生物活性について研究されてきました。
医学: 心臓血管疾患、がん、および炎症性疾患の治療のための治療剤としての可能性について調査が行われています。
産業: この化合物は、農薬、医薬品、およびその他の工業製品の製造に使用できます。
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new materials.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent for treating cardiovascular diseases, cancer, and inflammatory conditions.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other industrial products.
作用機序
5-(シクロプロピルメトキシ)ピリダジン-3(2H)-オンの作用機序には、特定の分子標的および経路との相互作用が含まれます。たとえば、特定の酵素または受容体を阻害し、病気の過程に関与する生化学的経路のモジュレーションにつながる可能性があります。正確な分子標的と経路は、特定の用途と使用の状況によって異なる可能性があります。
6. 類似の化合物との比較
類似の化合物
4,5-ジヒドロ-3(2H)-ピリダジノン: これらの化合物は、ピリダジノンコアを共有していますが、置換基が異なり、生物活性が異なります。
6-アリール-ピリダジン-3-アミン: これらの誘導体は、6位にアリール基を持ち、明確な化学的および生物学的特性を示します。
テトラヒドロピリドピリダジン: この化合物は、縮合環系を特徴としており、その薬理活性で知られています。
独自性
5-(シクロプロピルメトキシ)ピリダジン-3(2H)-オンは、その特定の置換基により、化学反応性と生物活性を影響を与える可能性があるため、独自です。シクロプロピルメトキシ基は、その安定性、溶解性、および分子標的との相互作用を高める可能性があり、研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
4,5-dihydro-3(2H)-pyridazinones: These compounds share the pyridazinone core but differ in their substituents, leading to variations in their biological activities.
6-aryl-pyridazin-3-amines: These derivatives have an aryl group at the 6-position and exhibit distinct chemical and biological properties.
Tetrahydropyridopyridazine: This compound features a fused ring system and is known for its pharmacological activities.
Uniqueness
5-(cyclopropylmethoxy)pyridazin-3(2H)-one is unique due to its specific substituent, which can influence its chemical reactivity and biological activity. The cyclopropylmethoxy group may enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
1346697-85-5 |
|---|---|
分子式 |
C8H10N2O2 |
分子量 |
166.18 g/mol |
IUPAC名 |
4-(cyclopropylmethoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H10N2O2/c11-8-3-7(4-9-10-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,10,11) |
InChIキー |
INCMOTIHXYHNGS-UHFFFAOYSA-N |
正規SMILES |
C1CC1COC2=CC(=O)NN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Isoxazolo[5,4-e]indole](/img/structure/B11917762.png)
![5-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11917767.png)




![N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine](/img/structure/B11917805.png)




![6H-Indeno[4,5-B]furan](/img/structure/B11917824.png)
![3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11917831.png)

